molecular formula C11H16N2O2 B7938978 3,3-Diethyl-1-(4-hydroxyphenyl)urea

3,3-Diethyl-1-(4-hydroxyphenyl)urea

Cat. No.: B7938978
M. Wt: 208.26 g/mol
InChI Key: XHBGJKFDFWCUDY-UHFFFAOYSA-N
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Description

3,3-Diethyl-1-(4-hydroxyphenyl)urea is an organic compound with the molecular formula C11H16N2O2. It contains a urea moiety substituted with two ethyl groups and a hydroxyphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Diethyl-1-(4-hydroxyphenyl)urea can be achieved through several methods. One common approach involves the nucleophilic addition of amines to potassium isocyanate in water. This method is simple, catalyst-free, and scalable, making it suitable for industrial production . The reaction typically proceeds under mild conditions, avoiding the use of organic co-solvents and promoting high chemical purity.

Industrial Production Methods

In industrial settings, the production of N-substituted ureas, including this compound, often involves the reaction of isocyanates or carbamoyl chlorides with ammonia. This method, while efficient, requires careful handling of phosgene, a hazardous reagent used to generate the isocyanates .

Chemical Reactions Analysis

Types of Reactions

3,3-Diethyl-1-(4-hydroxyphenyl)urea undergoes various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form amines or other reduced products.

    Substitution: The urea moiety can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can react with the urea moiety under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyphenyl group may yield quinones, while reduction of the urea moiety can produce amines.

Scientific Research Applications

3,3-Diethyl-1-(4-hydroxyphenyl)urea has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of various industrial chemicals and materials

Mechanism of Action

The mechanism of action of 3,3-Diethyl-1-(4-hydroxyphenyl)urea involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The urea moiety may also interact with enzymes or receptors, modulating their function. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    3,3-Diethyl-1-(4-methoxyphenyl)urea: Similar structure but with a methoxy group instead of a hydroxy group.

    3,3-Diethyl-1-(4-chlorophenyl)urea: Contains a chlorine atom instead of a hydroxy group.

    3,3-Diethyl-1-(4-nitrophenyl)urea: Features a nitro group in place of the hydroxy group.

Uniqueness

3,3-Diethyl-1-(4-hydroxyphenyl)urea is unique due to the presence of the hydroxy group, which can participate in hydrogen bonding and other interactions, potentially enhancing its biological activity compared to similar compounds .

Properties

IUPAC Name

1,1-diethyl-3-(4-hydroxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-3-13(4-2)11(15)12-9-5-7-10(14)8-6-9/h5-8,14H,3-4H2,1-2H3,(H,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHBGJKFDFWCUDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)NC1=CC=C(C=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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